

Application Note: HPLC-UV Method for the Analysis of 1,2-Benzisoxazole

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Compound of Interest

Compound Name: 1,2-Benzisoxazole

Cat. No.: B1199462

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Abstract

This document provides a detailed application note and protocol for the quantitative analysis of **1,2-Benzisoxazole** using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is applicable for the determination of **1,2-Benzisoxazole** in bulk drug substances and can be adapted for various matrices with appropriate sample preparation and validation. The described method utilizes a reversed-phase C18 column with a gradient elution, providing a robust and reliable analytical procedure.

Introduction

1,2-Benzisoxazole is a heterocyclic compound that serves as a core structural motif in a variety of pharmaceuticals and biologically active molecules. Accurate and precise quantification of **1,2-Benzisoxazole** is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and reliable technique for this purpose.^[1] This application note outlines a comprehensive HPLC-UV method, including instrumentation, chromatographic conditions, sample preparation, and method validation parameters based on established methodologies for structurally similar compounds.^{[2][3]}

Instrumentation and Materials

- Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.[3]
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[3]
- Solvents: HPLC-grade acetonitrile, methanol, and water are necessary. Formic acid of analytical grade is also required.
- Standards: A reference standard of **1,2-Benzisoxazole** with known purity is essential for calibration.
- Sample Preparation: Syringe filters (0.45 µm) are needed for sample clarification.

Experimental Protocol

Preparation of Solutions

- Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of **1,2-Benzisoxazole** reference standard in 10 mL of methanol or acetonitrile.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or a compatible solvent to achieve concentrations within the desired linear range.
- Sample Solution: Dissolve the sample containing **1,2-Benzisoxazole** in the mobile phase or a suitable solvent to obtain a concentration within the calibration range. For complex matrices, appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μ m)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	224 nm
Injection Volume	10 μ L

Table 1: Recommended Chromatographic Conditions.

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for compounds structurally similar to **1,2-Benzisoxazole**. These values can serve as a benchmark during method validation.

Validation Parameter	Typical Performance
Linearity Range	2.0 - 200.0 ng/mL
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	~ 1.0 ng/mL
Limit of Quantification (LOQ)	~ 6.0 ng/mL or lower
Intra-day Precision (%RSD)	$< 2\%$
Inter-day Precision (%RSD)	$< 5\%$
Accuracy (% Recovery)	98 - 102%

Table 2: Typical Method Validation Parameters for Related Compounds.

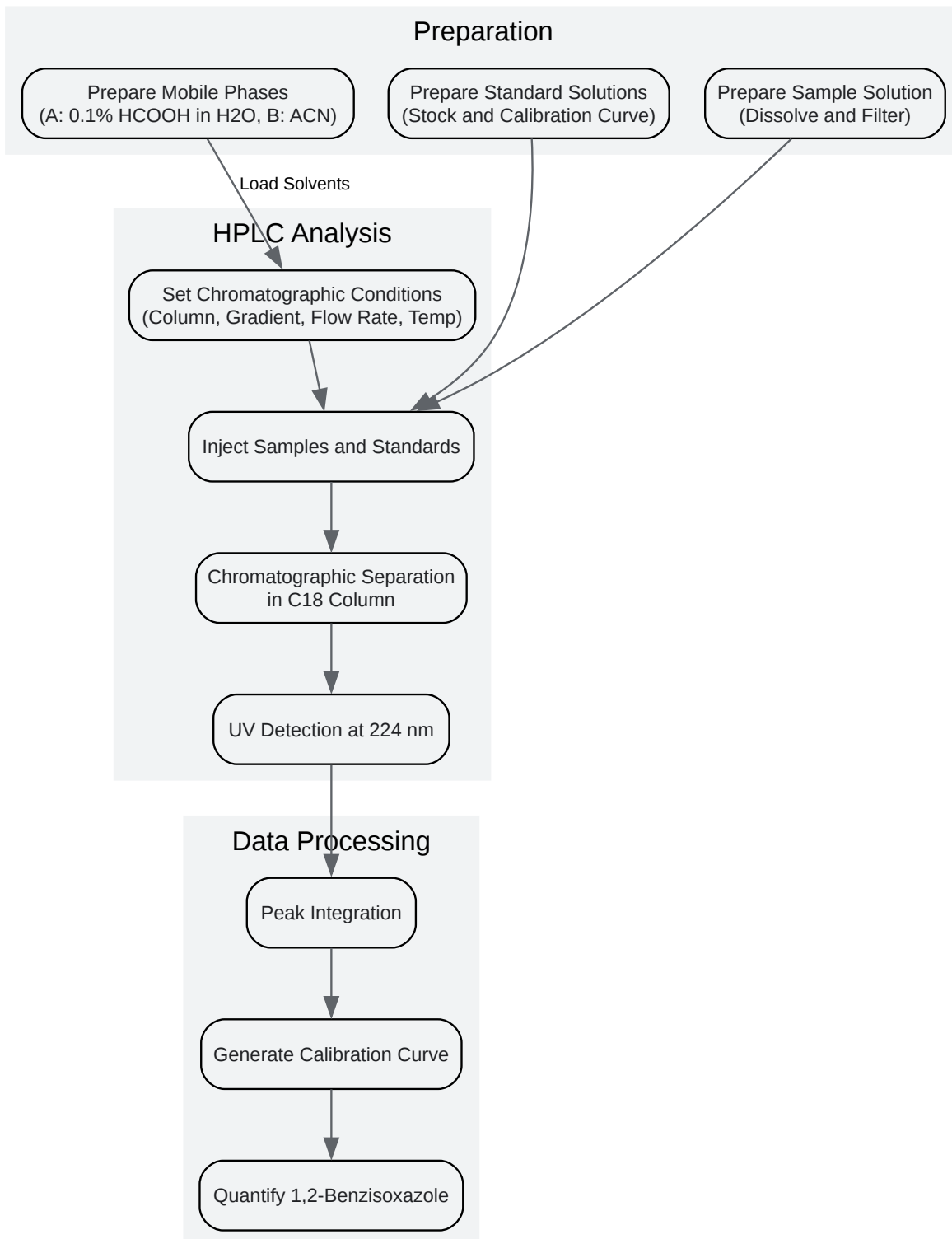
Data Presentation and Analysis

The concentration of **1,2-Benzisoxazole** in the sample is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the standard solutions.

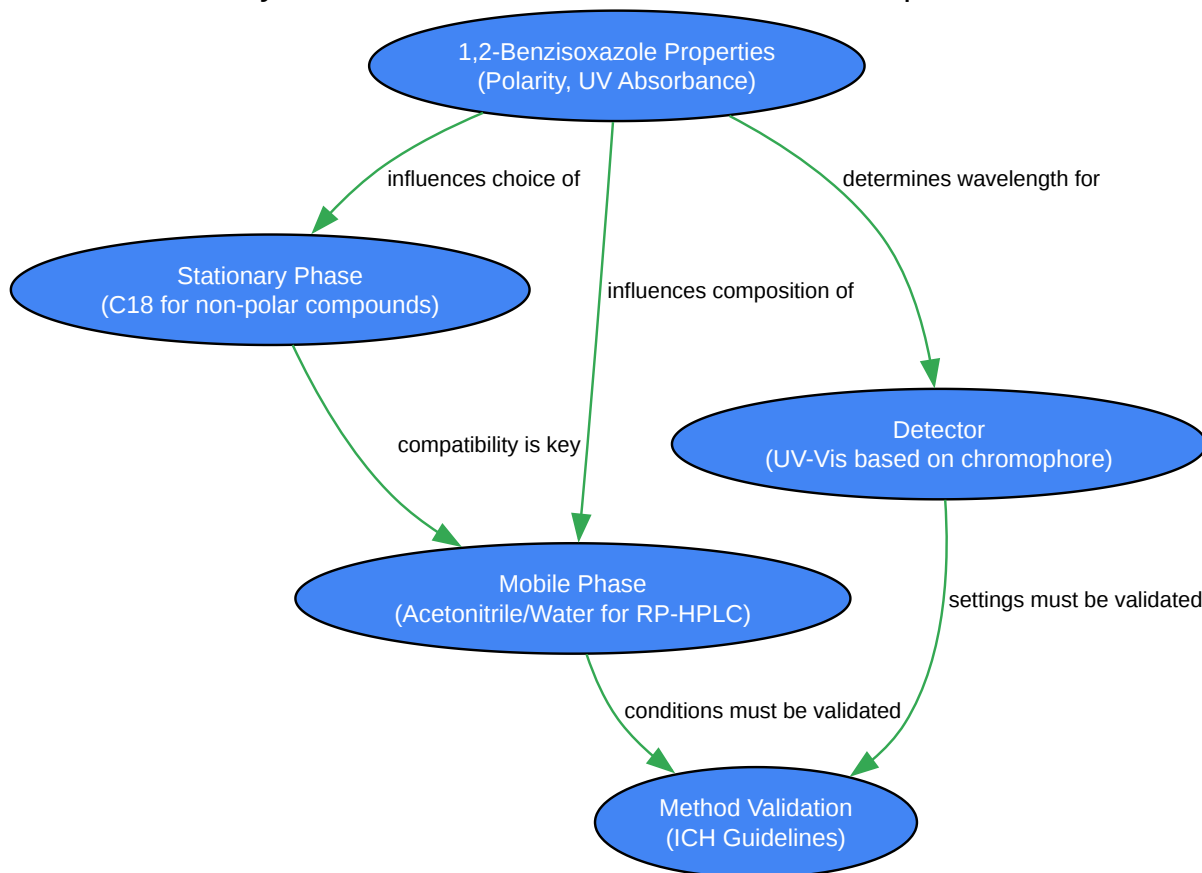
Visualizations

Experimental Workflow

HPLC-UV Analysis Workflow for 1,2-Benzisoxazole



Key Considerations for HPLC Method Development



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